molecular formula C9H9IN2O B1593262 3-Iodo-6-methoxy-4-methyl-1H-indazole CAS No. 885521-45-9

3-Iodo-6-methoxy-4-methyl-1H-indazole

Cat. No. B1593262
M. Wt: 288.08 g/mol
InChI Key: LWNLZEJMICNYQJ-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-4-methyl-1H-indazole is a synthetic compound that belongs to the indazole family. It is a potent and selective agonist of the cannabinoid receptor CB1. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in various diseases.

Mechanism Of Action

3-Iodo-6-methoxy-4-methyl-1H-indazole acts as a potent and selective agonist of the cannabinoid receptor CB1. It binds to the CB1 receptor and activates it, leading to a cascade of downstream signaling events. This activation of the CB1 receptor leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, pain, and inflammation.

Biochemical And Physiological Effects

3-Iodo-6-methoxy-4-methyl-1H-indazole has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival. Additionally, it has been shown to have anxiolytic and antidepressant effects by modulating the release of neurotransmitters involved in mood regulation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Iodo-6-methoxy-4-methyl-1H-indazole in lab experiments is its selectivity for the CB1 receptor. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-Iodo-6-methoxy-4-methyl-1H-indazole. One area of research is the potential use of this compound in the treatment of addiction. It has been shown to have a modulatory effect on the reward pathway involved in addiction, making it a promising candidate for further study. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects, making it a potential therapeutic agent for these diseases. Additionally, further studies are needed to investigate the safety and efficacy of this compound in various experimental settings.
Conclusion
In conclusion, 3-Iodo-6-methoxy-4-methyl-1H-indazole is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It acts as a potent and selective agonist of the CB1 receptor and has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. While there are some limitations to its use in lab experiments, it has several potential future directions for research, including its use in the treatment of addiction and neurodegenerative diseases.

Scientific Research Applications

3-Iodo-6-methoxy-4-methyl-1H-indazole has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

3-iodo-6-methoxy-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-5-3-6(13-2)4-7-8(5)9(10)12-11-7/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNLZEJMICNYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646483
Record name 3-Iodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-6-methoxy-4-methyl-1H-indazole

CAS RN

885521-45-9
Record name 3-Iodo-6-methoxy-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-methoxy-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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